molecular formula C24H20ClNO4S B2385725 1-(2-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866725-89-5

1-(2-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2385725
M. Wt: 453.94
InChI Key: AMNZIKNAXONSJA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical name, C22H18ClNO4S, and has a molecular weight of 431.89 g/mol. In

Scientific Research Applications

Synthesis and Structural Analysis

Quinolinones and their derivatives are synthesized through various chemical reactions, highlighting their structural diversity and potential for modifications. For example, studies on the synthesis of metabolites of certain quinoline derivatives provide insight into efficient synthesis routes, showcasing the use of protective groups in Friedel–Crafts reactions for high-yield outcomes (Mizuno et al., 2006). Furthermore, the synthesis of complex quinolinones involving crystal and molecular structure analysis via X-ray diffraction and DFT calculations indicates their structural versatility and potential for application in various fields (Qing-mei Wu et al., 2022).

Biological and Pharmaceutical Research

Quinolinone derivatives have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Novel synthetic approaches have led to the creation of compounds with promising biological activities. For instance, the synthesis of isoxazoline-incorporated quinolones showed potential antimicrobial and anti-inflammatory activities, suggesting their utility in developing therapeutic agents (Abhishek Kumar et al., 2014). Another study focused on quinolin-4-yl substituted malonates and related compounds, uncovering their synthetic pathways and hinting at their utility in further pharmacological research (W. Stadlbauer et al., 2006).

Antitumor and Antimicrobial Activities

Several studies have demonstrated the antitumor and antimicrobial potentials of quinolinone derivatives. The design and synthesis of new quinoline-based triazoles have been investigated for their antimicrobial and antimalarial agents, indicating the breadth of application in disease control and treatment (Y. Parthasaradhi et al., 2015). Moreover, research on novel quinoxaline sulfonamides with antibacterial activity reinforces the importance of these compounds in addressing bacterial infections (S. Alavi et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-2-30-18-12-13-22-20(14-18)24(27)23(31(28,29)19-9-4-3-5-10-19)16-26(22)15-17-8-6-7-11-21(17)25/h3-14,16H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNZIKNAXONSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxyquinolin-4-one

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